Tetrahydrobenzo-4,6-dimethylangelicin

説明

Contextualization within Furocoumarin and Angelicin (B190584) Derivative Chemistry

Tetrahydrobenzo-4,6-dimethylangelicin (THBA) is a synthetic derivative of angelicin, a naturally occurring angular furocoumarin. Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They are structurally composed of a furan (B31954) ring fused with a coumarin (B35378). This fusion can result in two different isomers: a linear type, exemplified by psoralen (B192213), and an angular type, to which angelicin and its derivatives belong.

Furocoumarins are known for their photosensitizing effects, which are their ability to absorb ultraviolet (UVA) light and induce photochemical reactions. This property is the basis for their use in photochemotherapy. The angular structure of angelicin and its analogs, such as THBA, influences their interaction with biological molecules, particularly DNA. Unlike linear furocoumarins that can form both monoadducts and interstrand cross-links with DNA, angular furocoumarins were traditionally thought to form only monoadducts. However, THBA has demonstrated the ability to form a small number of inter-strand cross-links in DNA upon UVA irradiation. nih.govnih.gov

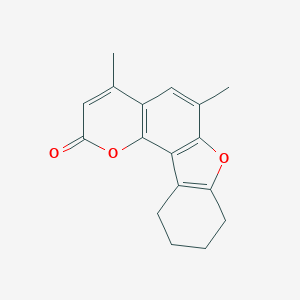

The chemical structure of THBA is distinguished by a four-methylene bridge linking the 4' and 5' carbons of the furan ring. nih.gov This structural modification, along with the dimethyl substitution at the 4 and 6 positions of the benzofuran (B130515) moiety, significantly influences its photochemical and biological properties.

Historical Trajectories in Chemical Synthesis and Biological Investigation of Angular Furocoumarin Analogs

The study of furocoumarins dates back to the mid-20th century, with initial interest focused on linear psoralens due to their potent photobiological activity. nih.govnih.gov Research into angular furocoumarins like angelicin gained momentum later, driven by the desire to develop photochemotherapeutic agents with reduced side effects, such as the skin cancer risk associated with psoralens. researchgate.net The synthesis of various angelicin analogs has been a key strategy to modulate their photoreactivity and biological activity.

The development of new synthetic routes has been crucial for accessing a wider range of furocoumarin analogs. nih.govresearchgate.net These methods have enabled the creation of derivatives with specific structural modifications aimed at enhancing their therapeutic potential while minimizing undesirable effects.

The biological investigation of angular furocoumarin analogs has primarily focused on their interactions with DNA. Upon UVA irradiation, these compounds can form covalent bonds with the pyrimidine (B1678525) bases of DNA, primarily thymine (B56734) and cytosine, leading to the formation of photoadducts. nih.gov In the case of THBA, detailed studies have shown that it forms a complex with DNA in the dark and, upon irradiation, yields mainly monoadducts with a cis-syn configuration. nih.gov Specifically, the major photoproducts result from a C4-cycloaddition to thymine (56%) and cytosine (39%). nih.gov Despite its angular geometry, which typically favors monofunctional intercalation, THBA has also been observed to induce a small but detectable number of DNA interstrand cross-links. nih.govnih.gov This bifunctional reactivity is a significant finding in the study of angular furocoumarins.

Interactive Data Table: Photoproducts of this compound with DNA

| Photoproduct | Percentage of Total Photoreaction | Configuration |

| C4-cycloaddition product with Thymine (major) | 56% | cis-syn |

| C4-cycloaddition product with Cytosine (major) | 39% | cis-syn |

| C4-cycloaddition product with Thymine (minor) | ~3% | Not assigned |

| C4-cycloaddition product with Cytosine (minor) | ~1% | Not assigned |

Structure

3D Structure

特性

CAS番号 |

109029-03-0 |

|---|---|

分子式 |

C17H16O3 |

分子量 |

268.31 g/mol |

IUPAC名 |

4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3 |

InChIキー |

PDLIOFGQZOFSJT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |

正規SMILES |

CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |

他のCAS番号 |

109029-03-0 |

同義語 |

tetrahydrobenzo-4,6-dimethylangelicin THBA |

製品の起源 |

United States |

Mechanistic Investigations of Tetrahydrobenzo 4,6 Dimethylangelicin Interactions at the Molecular Level

DNA Photobinding and Photoadduct Formation

Upon irradiation with UVA light, Tetrahydrobenzo-4,6-dimethylangelicin covalently binds to DNA, a process known as photobinding. This reaction is central to its biological activity. The compound first intercalates into the DNA double helix in the absence of light, forming a molecular complex. Subsequent exposure to UVA radiation triggers photochemical reactions with the pyrimidine (B1678525) bases of DNA.

The primary photoreaction of THBA with DNA involves a C4-cycloaddition between the furan (B31954) ring of the THBA molecule and the 5,6-double bond of a thymine (B56734) residue. nih.gov This reaction results in the formation of a cyclobutane (B1203170) ring, covalently linking the drug to the DNA. X-ray crystallography studies have determined that the major photoadduct formed is the furan-side cis-syn monoadduct with thymine. nih.gov This specific stereochemistry dictates the orientation of the attached molecule within the DNA helix.

Research indicates that THBA acts primarily as a monofunctional agent. nih.gov This means that upon UVA irradiation, it predominantly forms a single covalent adduct with a pyrimidine base, typically thymine or cytosine. nih.gov The photoreaction occurs exclusively via its furan-side double bond. nih.gov Two main photoproducts have been identified: a C4-cycloaddition product with thymine and another with cytosine, both exhibiting a cis-syn configuration. nih.gov The thymine adduct is the major product, accounting for a significantly higher percentage of the total photoreaction yield compared to the cytosine adduct. nih.gov

Despite its angular geometry, which typically favors monofunctional adducts, THBA has been observed to induce a small but detectable number of interstrand cross-links (ICLs) in DNA. nih.gov An ICL is a highly cytotoxic lesion where the molecule covalently links the two opposite strands of the DNA double helix. While the formation of monoadducts is the principal outcome of THBA photoreaction, the capacity to also generate ICLs distinguishes it from other angular furocoumarins and is a significant aspect of its biological activity.

The interaction of THBA with DNA shows a notable degree of sequence specificity. Experimental studies with synthetic oligonucleotides have demonstrated that THBA exhibits a higher photoreactivity towards sites containing a 5'-XpT sequence compared to those with a 5'-TpX sequence (where X represents any base). nih.gov This preference indicates that the base flanking the target thymine influences the efficiency of the photoreaction. The crystal structure of the furan-side cis-syn cycloadduct with thymine revealed a single enantiomeric form, which corresponds to the addition at a 5'-XpT site. nih.gov

Table 1: Photoreaction Products of this compound with DNA

| Photoproduct Type | Target Base | Stereochemistry | Relative Yield | Reference |

| Monoadduct | Thymine | cis-syn | ~56% | nih.gov |

| Monoadduct | Cytosine | cis-syn | ~39% | nih.gov |

| Interstrand Cross-link | Pyrimidines | - | Low | nih.gov |

The unique molecular structure of THBA, which includes a four-methylene bridge forming a tetrahydrobenzo moiety, significantly influences its photoreactivity. Despite the presence of this bulky aliphatic ring, the molecule is still capable of effectively intercalating into the DNA helix to form a dark complex, a prerequisite for photoreaction. nih.gov Compared to many derivatives of psoralen (B192213) (a linear furocoumarin), THBA demonstrates a higher photoreactivity. nih.gov This enhanced reactivity is attributed to its specific angular structure and the electronic properties conferred by the dimethyl and tetrahydrobenzo substitutions, which influence the efficiency of both the initial complex formation and the subsequent photochemical cycloaddition.

Molecular Mechanisms of Enzyme Inhibition

Current scientific literature, based on extensive searches, does not provide specific evidence regarding the molecular mechanisms of enzyme inhibition by this compound. While furocoumarins as a class have been studied for their interactions with various enzymes, including topoisomerases, specific inhibitory activity and the associated molecular mechanisms for this particular compound have not been detailed in the available research. Therefore, this remains an area requiring further investigation to be fully understood.

Ligand-Enzyme Binding Interactions

Research into the molecular interactions of this compound (THBA) has primarily focused on its binding to DNA, which can be considered its principal molecular target. The interaction occurs in distinct phases, characterized by an initial non-covalent association followed by covalent bond formation upon photoactivation.

In the absence of light, THBA is capable of forming a complex with DNA. nih.gov This initial "dark interaction" is a prerequisite for the subsequent photochemical reactions. Despite the presence of a bulky four-methylene bridge in its structure, THBA intercalates between the base pairs of the DNA double helix. nih.gov

Upon exposure to Ultraviolet A (UVA) light, THBA becomes covalently bound to the pyrimidine bases of DNA. nih.gov This photoreaction predominantly results in the formation of monoadducts, involving the furan side of the THBA molecule and the pyrimidine base. nih.gov The primary products of this photoaddition are C4-cycloadditions to thymine and cytosine. nih.gov Both of these major adducts exhibit a cis-syn stereochemistry. nih.gov

While monoadduct formation is the main outcome of the photoreaction, THBA has also been observed to induce a small number of inter-strand cross-links in DNA, a characteristic that is notable for a molecule with an angular structure. nih.gov

The following table summarizes the observed interactions between this compound and DNA:

| Interaction Type | Condition | Target | Moiety Involved (THBA) | Products | Stereochemistry |

| Complex Formation | Dark (no UVA) | DNA | Not Applicable | Intercalated Complex | Not Applicable |

| Photoreaction | UVA Irradiation | Pyrimidine Bases (Thymine, Cytosine) | Furan side double bond | Monoadducts | cis-syn |

| Photoreaction | UVA Irradiation | DNA | Not specified | Inter-strand cross-links | Not specified |

Structure-Based Mechanistic Hypotheses

The chemical structure of this compound is central to its mechanism of interaction with DNA. As a furocoumarin derivative, its planar aromatic core facilitates intercalation into the DNA helix. The angular geometry of the molecule, combined with the bulky tetrahydrobenzo group, influences its binding orientation and subsequent photoreactivity.

The formation of specific photoproducts is a direct consequence of the molecule's structure and its orientation within the DNA helix. The photoreaction proceeds via a [2+2] cycloaddition between the 3,4- or 4',5'-double bond of the furan ring of THBA and the 5,6-double bond of a pyrimidine base, typically thymine or cytosine. The observed predominance of cis-syn adducts suggests a specific alignment of THBA within the DNA minor groove prior to photoactivation. nih.gov

The formation of these covalent adducts is hypothesized to be the key mechanistic step in the biological activity of THBA. By forming bulky lesions on the DNA, these adducts can obstruct the passage of DNA and RNA polymerases, thereby interfering with DNA replication and transcription. This disruption of fundamental cellular processes is a likely contributor to the compound's observed cytotoxic effects.

Furthermore, the generation of a limited number of inter-strand cross-links, despite the angular structure of THBA, suggests that the molecule possesses sufficient flexibility or adopts a specific conformation within the DNA helix that allows for a second photoreaction with a pyrimidine on the complementary strand. nih.gov These cross-links are particularly effective at blocking DNA replication and are often associated with high levels of cytotoxicity.

The relative yields of the major photoproducts with thymine and cytosine are detailed in the table below:

| Photoproduct | Target Base | Relative Yield (%) |

| Main Thymine Adduct | Thymine | 56 |

| Main Cytosine Adduct | Cytosine | 39 |

| Minor Thymine Isomer | Thymine | ~3 |

| Minor Cytosine Isomer | Cytosine | ~1 |

Intracellular Target Engagement and Subcellular Localization

Currently, there is a lack of published scientific literature detailing the specific intracellular target engagement and subcellular localization of this compound. While its primary molecular interaction with DNA has been characterized in vitro, studies tracking its uptake, distribution, and localization within cellular compartments have not been reported. Similarly, investigations into its engagement with specific intracellular targets in a living cell context, for instance, through techniques like fluorescence microscopy or cellular thermal shift assays, are not available in the public domain. Therefore, information regarding which organelles or cellular regions the compound accumulates in, and how it interacts with its DNA target within the complex environment of the cell nucleus, remains to be elucidated.

Structure Activity Relationship Sar Studies for Tetrahydrobenzo 4,6 Dimethylangelicin Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity ijnrd.orgnih.gov. This approach is instrumental in predicting the activity of novel molecules and understanding the underlying mechanisms of action nih.govmdpi.com.

In QSAR studies of furocoumarin derivatives, a variety of molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as structural, physicochemical, and quantum chemical nih.gov. The goal is to identify which of these descriptors have a significant correlation with a specific biological endpoint, such as the half-maximal inhibitory concentration (IC50) nih.gov.

The process involves generating a dataset of compounds with known biological activities and then calculating a wide range of descriptors for each molecule. Statistical methods, such as simple and multiple linear regression, are then employed to build a mathematical model that relates the descriptors to the activity nih.gov. The principle behind QSAR is that the biological activity of a compound is a function of its molecular structure and properties researchgate.net.

Table 1: Examples of Computational Descriptors Used in Furocoumarin QSAR Studies

| Descriptor Category | Specific Descriptors | Potential Biological Correlation |

| Physicochemical | logP (Lipophilicity), Polar Surface Area (PSA) | Membrane permeability, receptor binding |

| Molecular Size | Molecular Weight, Molecular Volume, Molecular Surface Area | Steric hindrance, fit within a binding pocket |

| Quantum Chemical | HOMO/LUMO energies, Electrostatic Potential, Formation Energy | Electron-donating/accepting ability, reactivity |

This table is a representative example based on common descriptors used in QSAR studies of similar compound classes.

For instance, a significant correlation has been found between the logP value, molecular volume, molecular weight, molecular surface area, polar surface area, minimal electrostatic potential, formation energy, and HOMO energy of furanocoumarin derivatives and their inhibitory effects on cytochrome P450 3A activities nih.gov. These findings suggest that lipophilicity, molecular size, electrostatic stabilization, and electron-donating capabilities are key factors in the interaction of these compounds with biological targets nih.gov.

A critical aspect of QSAR modeling is the development of a statistically robust and predictive model nih.gov. This involves several key steps, including the careful selection of training and test sets, the application of appropriate statistical methods, and rigorous validation of the resulting model mdpi.comu-strasbg.fr.

Once a QSAR model is built using a training set of molecules, its predictive power must be validated to ensure that it can accurately predict the activity of new, untested compounds nih.govmdpi.com. Internal validation techniques, such as leave-one-out cross-validation, are often used to assess the robustness of the model nih.gov. External validation, which involves using the model to predict the activity of a separate test set of compounds, is considered a more stringent test of its predictive ability u-strasbg.fr.

A well-validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries to identify potential new drug candidates and guiding the optimization of lead compounds nih.gov. The ultimate goal is to develop a model that can accurately forecast the biological activity of novel molecules before their synthesis, thereby saving time and resources nih.gov.

Elucidation of Structural Determinants for Biological Activity

The biological activity of tetrahydrobenzo-4,6-dimethylangelicin analogs is profoundly influenced by their structural features. SAR studies focus on systematically modifying the molecule and observing the resulting changes in activity to identify the key structural determinants.

The type and position of substituents on the angelicin (B190584) core can dramatically alter the biological activity of the resulting derivatives.

Methyl Groups: The presence of methyl groups can influence the lipophilicity and steric properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with target proteins. For example, in the case of psoralen (B192213) derivatives, the introduction of methyl groups has been explored to enhance their biological effects escholarship.org.

Carboxamide Groups: The introduction of a carboxamide group at position 8 of the angelicin moiety has been shown to result in compounds with cytotoxic activity against various cancer cell lines researchgate.net. The nature of the substituent on the amide nitrogen can further modulate this activity and the selectivity of the compound researchgate.net.

Nitro Groups: The electron-withdrawing nature of a nitro group can significantly impact the electronic properties of the molecule beilstein-journals.org. This can influence the strength of interactions with biological targets. Studies on related heterocyclic compounds have shown that the presence of nitro substituents can affect their stability and reactivity beilstein-journals.org.

Hydroxy Groups: Hydroxyl groups can act as both hydrogen bond donors and acceptors, which can be crucial for binding to biological targets. The position of the hydroxyl group is also critical. For instance, in coumarin (B35378) derivatives, O-substitutions have been found to be essential for antifungal activity mdpi.com.

Table 2: Influence of Substituents on the Biological Activity of Angelicin Analogs

| Substituent | Position | Observed Effect on Biological Activity |

| Methyl | Various | Modulates lipophilicity and steric interactions |

| Carboxamide | 8 | Confers cytotoxic activity against cancer cells researchgate.net |

| Nitro | Various | Alters electronic properties and reactivity |

| Hydroxy | Various | Can participate in hydrogen bonding, crucial for target binding |

This table synthesizes general principles of substituent effects on related furocoumarin structures.

Furocoumarins are structurally classified into two main types based on the fusion of the furan (B31954) ring to the coumarin system: linear (psoralen-type) and angular (angelicin-type) researchgate.netmdpi.com. This compound belongs to the angular class of furocoumarins wikipedia.org.

The geometry of the molecule, dictated by the pattern of ring fusion, is a critical determinant of its biological activity. For instance, the angular structure of angelicin results in the formation of DNA monoadducts upon photoactivation, whereas the linear structure of psoralen can form both monoadducts and interstrand cross-links wikipedia.org. This difference in DNA interaction can lead to distinct biological outcomes.

The identity of the heteroatoms within the ring system (oxygen in the furan and pyrone rings) is fundamental to the chemical properties and biological activity of these compounds. The lone pairs of electrons on the oxygen atoms contribute to the aromaticity and reactivity of the molecule.

Lipophilicity: Often quantified by the partition coefficient (logP), lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase frontiersin.org. This property is crucial for a drug's ability to cross biological membranes and reach its target nih.govresearchgate.net. QSAR studies on furanocoumarins have demonstrated a significant relationship between logP and their inhibitory effects, indicating that lipophilicity is a key factor controlling their interaction with biological systems nih.gov.

Molecular Volume: The size and shape of a molecule, represented by its volume, are important for its ability to fit into the binding site of a target protein. A good steric fit is often a prerequisite for potent biological activity. Studies have shown that molecular volume is a significant descriptor in QSAR models of furocoumarin derivatives, highlighting its importance in their biological interactions nih.gov.

Table 3: Correlation of Molecular Parameters with Biological Activity

| Molecular Parameter | Description | Impact on Biological Activity |

| Lipophilicity (logP) | A measure of a compound's solubility in fats versus water. | Influences membrane permeability and target interaction nih.govfrontiersin.org. |

| Molecular Volume | The three-dimensional space occupied by a molecule. | Affects the steric fit of the molecule within a biological target's binding site nih.gov. |

This table provides a summary of the general impact of these molecular parameters on the activity of drug-like molecules.

Stereostructural Effects on Biological Efficacy

Research into the photoreaction of 4,6-dimethyltetrahydrobenzoangelicin with DNA has revealed the formation of specific stereoisomers of the resulting photoadducts. When irradiated with UVA light in the presence of DNA, this compound primarily forms monoadducts with pyrimidine (B1678525) bases through a C4-cycloaddition involving its furan-side double bond. The two main photoproducts, resulting from reactions with thymine (B56734) and cytosine, both exhibit a cis-syn configuration. This stereoselectivity in the photoaddition process underscores the importance of the spatial orientation of the molecule in its covalent interaction with its biological target. The predominance of the cis-syn isomers suggests that this particular geometric arrangement is favored for the cycloaddition reaction within the DNA helix.

Further research involving the synthesis and biological evaluation of individual stereoisomers of this compound analogs is necessary to fully elucidate the stereostructural requirements for optimal activity. Such studies would provide valuable insights into the specific steric and conformational factors that govern the biological efficacy of this class of compounds.

Computational Chemistry and Theoretical Investigations of Tetrahydrobenzo 4,6 Dimethylangelicin

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations, often employing Density Functional Theory (DFT), can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters help in predicting how the molecule will behave in a chemical reaction, for instance, in its interaction with DNA. For furocoumarins, these descriptors are essential for understanding their photosensitizing potential.

Table 1: Hypothetical Reactivity Descriptors for Tetrahydrobenzo-4,6-dimethylangelicin

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | (Value not available) | Relates to electron-donating ability |

| LUMO Energy | (Value not available) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value not available) | Indicator of chemical reactivity and stability |

| Ionization Potential | (Value not available) | Energy required to remove an electron |

| Electron Affinity | (Value not available) | Energy released upon gaining an electron |

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). These maps are crucial for understanding intermolecular interactions, such as those between a ligand and its receptor binding site. For a molecule like this compound, the MEP would highlight the electronegative oxygen atoms of the furan (B31954) and pyrone rings, which are likely sites for hydrogen bonding and other electrostatic interactions with biological targets.

Theoretical chemistry can be used to model chemical reactions and determine their feasibility by calculating the energy profile of the reaction pathway. For a furocoumarin derivative, a key reaction to study would be its photoaddition to DNA bases like thymine (B56734). By calculating the energies of reactants, transition states, and products, chemists can understand the mechanism of adduct formation. This would involve modeling the [2+2] cycloaddition reaction between the furan ring of this compound and the 5,6-double bond of a pyrimidine (B1678525) base. The angular nature of angelicin (B190584) derivatives typically favors the formation of monoadducts rather than the DNA interstrand cross-links often seen with linear furocoumarins like psoralen (B192213).

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to study its behavior in a more complex environment, such as in solution or interacting with a large biomolecule.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. For this compound, docking studies could be performed to understand its binding mode within the DNA minor groove. These studies would reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex. The results of docking studies are often scored to estimate the binding affinity.

Following docking, molecular dynamics (MD) simulations can be run to study the stability of the predicted complex over time. MD simulations provide a dynamic picture of the interaction, showing how the ligand and macromolecule adjust their conformations to accommodate each other.

Table 2: Hypothetical Docking Results for this compound with a DNA Decamer

| Parameter | Hypothetical Value | Significance |

| Binding Energy (kcal/mol) | (Value not available) | Estimate of the strength of the interaction |

| Interacting DNA Residues | (Value not available) | Identifies key contact points in the binding site |

| Type of Interactions | (Value not available) | e.g., Hydrogen bonds, hydrophobic interactions |

Note: The table above is for illustrative purposes only. Specific docking results for this compound are not available in the reviewed literature.

Theoretical Mechanistic Studies (e.g., Proton Transfer in DNA Repair Context)

The biological activity of angelicin and its derivatives is closely linked to their interactions with DNA. Angelicin, an angular furanocoumarin, is known to form monoadducts with DNA upon irradiation with ultraviolet (UV) light. nih.gov This is in contrast to linear furanocoumarins like psoralen, which can form both monoadducts and interstrand cross-links. nih.gov The formation of these adducts is a key event in the therapeutic and toxicological effects of these compounds.

Theoretical mechanistic studies, often employing quantum chemical methods, are essential to unravel the intricacies of these interactions. While specific studies on proton transfer involving this compound in the context of DNA repair are not prominent, the general mechanisms of DNA damage and repair provide a framework for such theoretical explorations. For instance, theoretical studies on the repair of DNA photolesions, such as those induced by UV radiation, have proposed mechanisms that involve proton transfer steps. nih.gov These studies often utilize quantum mechanics/molecular mechanics (QM/MM) techniques to model the enzymatic repair process. nih.gov

In the context of a DNA adduct formed by a furanocoumarin derivative, a theoretical study could investigate the following:

Excited State Dynamics: Upon UV absorption, the molecule is promoted to an excited state. Computational models can simulate this process and identify the reactive sites responsible for covalent bond formation with DNA pyrimidine bases.

Adduct Structure and Stability: Once the adduct is formed, computational methods can determine its three-dimensional structure and stability within the DNA double helix. This includes analyzing the local distortions in the DNA structure.

Proton Transfer in Repair: DNA repair enzymes that recognize and excise such damage could operate through mechanisms involving proton transfer. Theoretical models can simulate the enzyme's active site with the DNA adduct to map out the potential energy surface of the repair reaction. This can reveal the energetic barriers for proton transfer from amino acid residues in the enzyme to the adduct, a critical step in the catalytic cycle of some repair enzymes. nih.gov Electrochemical studies on other furanocoumarins have shown that the oxidation process can involve protons, indicating their potential role in the molecule's reactivity. nih.gov

While direct experimental or computational evidence for proton transfer mechanisms in the repair of this compound-DNA adducts is pending, the established role of proton transfer in other DNA repair pathways makes it a plausible and important area for future theoretical investigation. nih.gov

Predictive Computational Models for Structure-Property and Structure-Activity Relationships

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable in drug discovery and chemical risk assessment. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For furanocoumarin and coumarin (B35378) derivatives, numerous QSAR studies have been conducted to predict activities such as anticancer, anti-inflammatory, and enzyme inhibition. chemrxiv.orgfrontiersin.org

The development of a predictive QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Assembly: A collection of furanocoumarin derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is gathered.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. frontiersin.org

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. frontiersin.org

QSAR studies on related coumarin derivatives have identified several key descriptors that influence their biological activity. These findings provide a strong indication of the properties that would likely be important for the activity of this compound.

Table 1: Examples of Molecular Descriptors Used in QSAR Models of Coumarin Derivatives

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity | Reference |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with biological targets and reactivity. | chemrxiv.org |

| Steric/Topological | Molecular Volume, Molecular Weight, Surface Area | Relates to the size and shape of the molecule, affecting its fit into a binding site. | frontiersin.org |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which is crucial for membrane permeability and transport to the target site. | frontiersin.org |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Important for specific interactions with amino acid residues in protein targets. | chemrxiv.org |

These models can then be used to predict the activity of new, untested compounds like this compound and to guide the synthesis of novel derivatives with potentially enhanced therapeutic effects. For instance, docking studies, a complementary computational technique, have been used to analyze the molecular interactions of furanocoumarins with protein targets like Cyclin-Dependent Kinase 4 (CDK4), revealing key binding interactions. chemrxiv.orgtandfonline.com Such integrated computational approaches, combining QSAR and molecular docking, are powerful strategies in modern drug design. nih.gov

Advanced Analytical Methodologies for Tetrahydrobenzo 4,6 Dimethylangelicin Characterization and Detection

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex mixtures, providing the necessary separation of the target analyte from other components. unirioja.es High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques in this context. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of furocoumarins due to its high resolution, sensitivity, and applicability to a wide range of compounds. amazonaws.comresearchgate.net The development of a robust HPLC method is a critical first step for the reliable quantification and isolation of Tetrahydrobenzo-4,6-dimethylangelicin.

Method development involves a systematic optimization of several parameters, including the stationary phase, mobile phase composition, detector, and other chromatographic conditions. amazonaws.com For furocoumarins, reversed-phase HPLC is the most common approach. researchgate.netnih.gov A C18 column is frequently employed as the stationary phase, offering excellent separation based on the hydrophobicity of the analytes. nih.gov

The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of multiple furocoumarins within a single analytical run. Detection is commonly performed using a UV detector, as the furocoumarin structure possesses a strong chromophore, or a more selective fluorescence detector. nih.govresearchgate.net

Table 1: Example of HPLC Method Parameters for Furocoumarin Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV/Vis Diode Array Detector (DAD) at 300 nm |

| Injection Volume | 10 µL |

Method validation is performed according to established guidelines to ensure accuracy, precision, linearity, and sensitivity. researchgate.net This ensures the developed method is fit for its intended purpose in quality control or research settings.

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. scirp.org While many complex furocoumarins may have limited volatility, GC analysis has been successfully applied for the determination of simpler coumarins and furocoumarins. nih.govresearchgate.net It is often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The application of GC to furocoumarin analysis typically involves a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer for detection. scirp.orgnih.gov For less volatile or polar furocoumarins, a derivatization step may be required to increase their volatility and thermal stability. nih.gov The primary advantage of GC is its exceptional resolving power, which allows for the separation of closely related isomers.

GC is widely used for impurity profiling and the analysis of residual solvents in pharmaceutical compounds. scirp.org In the context of related furocoumarin analysis, GC-MS has been established for the simultaneous quantitative determination of compounds like psoralen (B192213), 8-methoxypsoralen, and 5-methoxypsoralen. nih.gov

Table 2: Typical GC-MS Conditions for Furocoumarin Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

Spectroscopic and Diffraction-Based Characterization

Following chromatographic separation, spectroscopic techniques are employed for the unambiguous identification and structural elucidation of the analyte.

Mass Spectrometry (MS) is an indispensable tool for the analysis of furocoumarins, providing highly sensitive and specific data on molecular weight and structure. nih.gov When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the confident identification and quantification of analytes in complex mixtures. nih.gov

In LC-MS, electrospray ionization (ESI) is a common technique that generates protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight of this compound. For GC-MS, electron ionization (EI) is typically used, which results in extensive fragmentation of the molecule. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries.

Tandem mass spectrometry (MS/MS) provides even greater structural detail. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented. The resulting product ions provide valuable information about the compound's structure, such as the nature and position of substituents on the angelicin (B190584) core. mdpi.com

Table 3: Predicted Mass Spectrometric Data for this compound (C₁₉H₁₈O₃)

| Technique | Predicted Ion/Fragment | m/z (mass-to-charge ratio) |

| High-Resolution MS (HRMS) | [M+H]⁺ | 295.1334 |

| MS/MS (Fragmentation of [M+H]⁺) | Loss of CO | 267.1385 |

| Loss of CH₃ | 280.1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules, including complex furocoumarins. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. rsc.org

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. asianpubs.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum help to define the local environment of each proton.

Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms. For instance, ¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connections between protons and carbons, which helps to piece together the complete molecular structure and confirm the positions of the dimethyl and tetrahydrobenzo substituents on the angelicin framework. asianpubs.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Furan (B31954) Protons/Carbons | 7.0 - 7.9 | 105 - 148 |

| Lactone Protons/Carbons | 6.2 - 8.2 | 112 - 161 |

| Methyl Protons (CH₃) | 2.2 - 2.5 | 15 - 25 |

| Tetrahydrobenzo Protons (CH₂) | 1.5 - 3.0 | 20 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and straightforward technique used for the characterization and quantification of compounds containing chromophores. wepub.org The extended π-system of the furocoumarin nucleus in this compound gives rise to characteristic and strong absorption bands in the UV region of the electromagnetic spectrum. acs.org

The UV spectrum of a furocoumarin typically shows multiple absorption maxima (λmax). asianpubs.org For the parent compound angelicin, the maximum absorption is observed around 300 nm. wikipedia.org The exact position and intensity of these bands are influenced by the solvent and the nature and position of substituents on the core structure. Therefore, the UV-Vis spectrum can provide initial evidence for the presence of the furocoumarin skeleton and can be used for quantitative analysis via the Beer-Lambert law.

Table 5: Characteristic UV Absorption Maxima (λmax) for Related Furocoumarins

| Compound | Typical λmax (nm) |

| Angelicin | ~245, 300 |

| Bergapten | ~249, 298 |

| This compound (Predicted) | ~255, 310 |

X-ray Diffraction Studies of Crystalline Forms and Adducts

X-ray diffraction (XRD) is a powerful, non-destructive technique essential for the solid-state characterization of pharmaceutical compounds. It provides definitive proof of crystal structure and is indispensable for studying polymorphism, the phenomenon where a single compound exists in multiple crystalline forms. Different polymorphic forms can exhibit varied physicochemical properties, including solubility and bioavailability, making their identification and control critical.

In the study of this compound (THBA), X-ray crystallography has been successfully employed to elucidate its precise three-dimensional atomic arrangement. The crystal structure of THBA, a furocoumarin analog, has been determined, providing foundational data on its molecular geometry. nih.gov

Furthermore, X-ray diffraction has been instrumental in characterizing adducts of THBA, particularly those formed via photoreactions with biological macromolecules. For instance, the crystal structure of the furan-side cis-syn cycloadduct formed between THBA and thymine (B56734) (a DNA base) has been resolved. nih.gov This type of analysis is crucial for understanding the compound's mechanism of action at a molecular level, revealing how it covalently binds to DNA. The study revealed that the crystal structure of this adduct contained only one enantiomeric form, corresponding to its addition to a specific site on the DNA strand. nih.gov Such detailed structural insights derived from XRD studies are invaluable for drug design and mechanistic toxicology.

Rigorous Analytical Method Validation Frameworks

For an analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This process is governed by guidelines from international bodies such as the International Council for Harmonisation (ICH). The key parameters evaluated during validation include linearity, range, sensitivity, precision, accuracy, specificity, and robustness.

Evaluation of Linearity, Range, and Sensitivity (LOD/LOQ)

Linearity and Range: Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For the quantification of this compound, a calibration curve would be constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by visual inspection of a plot of signal versus analyte concentration and by statistical methods, such as calculating the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 1.0.

Sensitivity (LOD/LOQ): The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically the lowest concentration on the calibration curve.

These parameters are often determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Table 1: Illustrative Linearity and Sensitivity Data for a Hypothetical HPLC-UV Method for this compound

| Parameter | Acceptance Criterion | Hypothetical Result |

| Linearity (R²) | R² ≥ 0.995 | 0.9992 |

| Range | 0.1 - 100 µg/mL | Meets Requirement |

| LOD | S/N Ratio ≥ 3 | 0.03 µg/mL |

| LOQ | S/N Ratio ≥ 10 | 0.1 µg/mL |

Assessment of Precision and Accuracy

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory precision).

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by analyzing a sample of known concentration (a reference material) and comparing the measured value to the certified true value. Accuracy is typically reported as the percent recovery of the known amount of analyte added.

Table 2: Illustrative Precision and Accuracy Data for this compound Quantification

| Quality Control Sample (µg/mL) | Parameter | Acceptance Criteria | Hypothetical Results |

| Low (0.3 µg/mL) | Repeatability (RSD) | ≤ 2% | 1.5% |

| Intermediate Precision (RSD) | ≤ 3% | 2.2% | |

| Accuracy (% Recovery) | 98.0 - 102.0% | 101.1% | |

| Medium (50 µg/mL) | Repeatability (RSD) | ≤ 2% | 0.8% |

| Intermediate Precision (RSD) | ≤ 3% | 1.3% | |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | |

| High (80 µg/mL) | Repeatability (RSD) | ≤ 2% | 0.6% |

| Intermediate Precision (RSD) | ≤ 3% | 1.1% | |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.3% |

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks, and its peak purity can be confirmed using techniques like photodiode array (PDA) detection or mass spectrometry (MS). Analysis of placebo samples spiked with the analyte can also be used to prove that there is no interference from excipients in a formulation.

Method Robustness and Inter-laboratory Transferability

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that might be varied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these minor changes.

Inter-laboratory Transferability: This is demonstrated when a method can be successfully transferred from one laboratory to another, proving its reproducibility. This is a critical step before a method can be considered for standardized use across different testing sites. The process involves a comparative testing exercise where multiple laboratories analyze the same samples and the results are statistically compared.

Sample Preparation Strategies for Complex Matrices

The successful analysis of this compound from complex matrices, such as biological fluids (plasma, urine) or tissues, is highly dependent on the sample preparation step. The primary goal is to isolate the analyte from interfering substances that could compromise the accuracy and sensitivity of the analysis. Common strategies applicable to furocoumarins include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous biological sample and an organic solvent). The choice of solvent is critical to ensure efficient extraction of the target compound while leaving interferents behind.

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. The sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of solvent. Various sorbent chemistries (e.g., C18, polymeric) can be used depending on the physicochemical properties of this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis in food, has been adapted for many analytes. It involves an initial extraction with a solvent (like acetonitrile) followed by a "salting-out" step and a dispersive SPE cleanup step to remove interfering matrix components like lipids and pigments. This approach is particularly useful for complex plant or food matrices.

Protein Precipitation: For plasma or serum samples, a simple and rapid approach is to precipitate proteins using an organic solvent (e.g., acetonitrile, methanol) or an acid. After centrifugation, the supernatant containing the analyte can be directly injected or further purified.

The selection of the optimal sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。